REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][N:9]1[C:13]([C:14]([OH:16])=O)=[CH:12][N:11]=[CH:10]1.Cl.[CH3:18][NH:19][O:20][CH3:21].CCN=C=NCCCN(C)C>C(Cl)Cl>[CH3:21][O:20][N:19]([CH3:18])[C:14]([C:13]1[N:9]([CH3:8])[CH:10]=[N:11][CH:12]=1)=[O:16] |f:2.3|
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Name
|
|
Quantity
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5.51 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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CN1C=NC=C1C(=O)O
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Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
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Cl.CNOC
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
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The mixture was stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated aqueous NaHCO3
|
Type
|
ADDITION
|
Details
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Water (50 mL) was added
|
Type
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STIRRING
|
Details
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The mixture was stirred for 10 minutes
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil chromatographed (CH2Cl2/EtOAc)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |